Sespendole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sespendole is a natural product found in Pseudobotrytis with data available.
Scientific Research Applications
Inhibition of Lipid Droplet Synthesis
Sespendole, isolated from the culture broth of the fungus Pseudobotrytis terrestris FKA-25, is identified as an inhibitor of lipid droplet formation in macrophages. It inhibits the synthesis of cholesteryl ester and triacylglycerol in mouse macrophages, showcasing its potential in lipid metabolism studies (Uchida et al., 2006).
Synthesis Research
The synthesis of sespendole's aromatic fragment, starting from 4-bromo-2-fluoronitrobenzene, has been accomplished. This synthesis involves key steps like Claisen rearrangement and coupling between specific compounds, contributing to the understanding of sespendole's chemical structure (Ono et al., 2019).
Biosynthesis Insights
Research has delved into the biosynthesis of sespendole, indicating that a farnesyl residue from the mevalonate pathway and an anthranilate-derived indole-3-glycerol phosphate residue are key components. These findings provide insights into the fungal metabolite synthesis involving sespendole (Uchida et al., 2006).
Structural Analysis
The structure and stereochemistry of sespendole have been elucidated through spectroscopic studies. Understanding its unique indolosesquiterpene skeleton modified with two isoprenes is crucial for further exploration of its biological activities (Uchida et al., 2006).
Stereochemical Synthesis Studies
Research on synthesizing diastereomers of the indole moiety of sespendole has been conducted. This highly stereoselective synthesis contributes to the understanding of sespendole's complex molecular structure (Adachi et al., 2012).
Biosynthetic Pathway Elucidation
The biosynthetic pathway of sespendole was elucidated, revealing the involvement of genes encoding six enzymes. This research provides a deeper understanding of the mechanism behind the modification on the indole ring, a key feature of sespendole (Kudo et al., 2018).
Sesquiterpene Segment Synthesis
A study on the stereocontrolled synthesis of a sesquiterpene segment for sespendole showcases the synthesis of complex molecular structures. This research highlights the intricate chemical processes involved in sespendole's synthesis (Sugino et al., 2011).
properties
Product Name |
Sespendole |
---|---|
Molecular Formula |
C33H45NO4 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(1S,12S,15S,20R)-7-[(S)-(3,3-dimethyloxiran-2-yl)-hydroxymethyl]-15-hydroxy-1,16,16,20-tetramethyl-8-(3-methylbut-2-enyl)-3-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-2(10),4(9),5,7-tetraen-17-one |
InChI |
InChI=1S/C33H45NO4/c1-18(2)9-10-20-21(26(36)28-30(5,6)38-28)11-12-23-25(20)22-17-19-13-16-33(37)29(3,4)24(35)14-15-31(33,7)32(19,8)27(22)34-23/h9,11-12,19,26,28,34,36-37H,10,13-17H2,1-8H3/t19-,26-,28?,31+,32+,33+/m0/s1 |
InChI Key |
QMEIUISJYPRNPF-ZWXFSXOLSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1C3=C(N2)[C@]4([C@H](C3)CC[C@@]5([C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H](C6C(O6)(C)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1C3=C(N2)C4(C(C3)CCC5(C4(CCC(=O)C5(C)C)C)O)C)C(C6C(O6)(C)C)O)C |
synonyms |
sespendole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.